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Poly(vinyl butyral) - 63148-65-2

Poly(vinyl butyral)

Catalog Number: EVT-1506963
CAS Number: 63148-65-2
Molecular Formula: C7-H7-Br
Molecular Weight:
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Product Introduction

Description

PVB serves as a matrix material for incorporating various nanofillers, including titania nanoparticles, titania nanotubes, silica nanoparticles, and iron(II, III) oxide nanoparticles, to create nanofibrous composites. [, , , ] These composites leverage the unique properties of both PVB and the nanofillers to achieve enhanced performance in various applications. [, , , ]

Poly(vinyl alcohol)

Relevance: Poly(vinyl alcohol) is a key precursor in the synthesis of poly(vinyl butyral) [, ]. Poly(vinyl butyral) is synthesized via the acetalization of poly(vinyl alcohol) with butyraldehyde []. The degree of hydrolysis of the poly(vinyl acetate) precursor affects the properties of both the poly(vinyl alcohol) and the final poly(vinyl butyral) product [].

Poly(vinyl acetate)

Relevance: Poly(vinyl acetate) serves as the starting material in the multi-step synthesis of poly(vinyl butyral) [, , ]. The polymerization of vinyl acetate, followed by hydrolysis to poly(vinyl alcohol), and subsequent acetalization with an aldehyde is essential for the production of poly(vinyl butyral) [].

Butyraldehyde

Relevance: Butyraldehyde is a crucial reactant in the acetalization of poly(vinyl alcohol) to form poly(vinyl butyral) [, ]. The reaction conditions, including the concentration of butyraldehyde, significantly impact the degree of acetalization and the final properties of the poly(vinyl butyral) resin [].

Poly(vinyl formal)

Relevance: Poly(vinyl formal) belongs to the same family of vinyl acetal polymers as poly(vinyl butyral) [, ]. They share a similar synthesis route, involving the acetalization of poly(vinyl alcohol), but with different aldehydes []. While poly(vinyl butyral) is primarily used in safety glass applications, poly(vinyl formal) finds its main use in electrical insulation [, ].

Tetraethyl orthosilicate

Relevance: Tetraethyl orthosilicate is used to modify poly(vinyl butyral) by grafting siloxane chains onto the polymer backbone through a sol-gel reaction []. The reaction involves the acid-catalyzed hydrolysis of TEOS in the presence of poly(vinyl butyral), resulting in the formation of graft copolymers with altered properties [].

Polyaniline

Relevance: Polyaniline is incorporated into poly(vinyl butyral) matrices to create nanocomposites with enhanced electrical conductivity []. The synthesis typically involves the polymerization of aniline in the presence of clay minerals, followed by dispersion in a poly(vinyl butyral) solution []. These nanocomposites explore potential applications in various fields, including electronics and sensors.

Relevance: The miscibility and glass transition temperature behavior of blends of poly(vinyl butyral) (PVB) and Phenoxy with poly(N-vinyl-2-pyrrolidone) (PVP) have been studied []. The study aimed to understand the interactions between these polymers and their impact on material properties.

Poly(N-vinyl-2-pyrrolidone) (PVP)

Relevance: Poly(N-vinyl-2-pyrrolidone) (PVP) has been investigated for its miscibility with both poly(vinyl butyral) (PVB) and bisphenol A epichlorohydrin copolymer (Phenoxy) []. The study showed that PVP is miscible with Phenoxy over the entire composition range, while its miscibility with PVB depends on the composition ratio.

Titanium Dioxide (TiO2)

Relevance: Titanium dioxide nanoparticles and nanotubes are incorporated into poly(vinyl butyral) nanofibers to enhance their mechanical and antimicrobial properties []. These composite materials show potential for applications in healthcare, protective clothing, and photocatalysis.

Silicon Carbide (SiC)

Relevance: Silicon carbide nanocrystals have been synthesized using waste poly(vinyl butyral) sheets as a carbon source []. This innovative approach utilizes a readily available waste material to produce valuable SiC nanocrystals for various applications.

Dihexyl adipate

Relevance: Dihexyl adipate has been investigated for its plasticizing effects on poly(vinyl butyral) []. The study showed that adding dihexyl adipate to poly(vinyl butyral) can significantly influence the rate of its thermal oxidation, highlighting the importance of plasticizer choice in polymer formulation.

Overview

Poly(vinyl butyral) is a versatile polymer primarily known for its applications in laminated safety glass, automotive windshields, and various adhesive formulations. It is synthesized through the acetalization of polyvinyl alcohol and butyraldehyde in an acidic medium. This compound is characterized by its excellent adhesion, optical clarity, and viscoelastic properties, making it suitable for a wide range of industrial applications.

Source

Poly(vinyl butyral) is derived from the polymerization of vinyl alcohol and butyraldehyde. The synthesis process typically involves using an acid catalyst to facilitate the reaction between these two components, resulting in a polymer that retains some unreacted vinyl alcohol units within its structure. This unique composition contributes to its functional properties and versatility in applications .

Classification

Poly(vinyl butyral) is classified as a thermoplastic polymer and falls under the category of polyvinyl esters. It is often categorized based on its degree of acetalization and molecular weight, which influence its physical properties and suitability for specific applications.

Synthesis Analysis

Methods

The synthesis of poly(vinyl butyral) can be achieved through several methods, with the most common being the acetalization reaction between polyvinyl alcohol and butyraldehyde. This process typically occurs in an acidic medium where catalysts such as hydrochloric acid or sulfuric acid are employed . Recent advancements have introduced alternative catalysts, such as deep eutectic solvents, which enhance the efficiency and sustainability of the synthesis process .

Technical Details

The reaction generally involves:

  1. Mixing: An aqueous solution of polyvinyl alcohol is mixed with an acid catalyst and butyraldehyde.
  2. Temperature Control: The reaction mixture is heated to temperatures ranging from 50°C to 100°C to facilitate the acetalization.
  3. Reaction Time: The introduction of reactants can span from 30 to 120 minutes, followed by a holding period at elevated temperatures to ensure complete reaction.
  4. Neutralization and Purification: After the reaction, the mixture is neutralized, cooled, washed, and dried to obtain poly(vinyl butyral) in its final form .
Molecular Structure Analysis

Structure

Poly(vinyl butyral) features a random copolymer structure composed of vinyl alcohol and butyraldehyde units. The presence of hydroxyl groups from vinyl alcohol allows for acetal formation with the aldehyde groups from butyraldehyde. This results in a polymer chain that retains some hydroxyl functionalities alongside the acetal linkages.

Data

  • Molecular Weight: The molecular weight distribution of poly(vinyl butyral) can vary significantly based on synthesis conditions, affecting its mechanical properties .
  • Degree of Acetalization: Typically ranges from 60% to 90%, influencing its adhesion and flexibility characteristics .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing poly(vinyl butyral) is the acetalization of polyvinyl alcohol with butyraldehyde:

Polyvinyl Alcohol+ButyraldehydeAcid CatalystPoly vinyl butyral +Water\text{Polyvinyl Alcohol}+\text{Butyraldehyde}\xrightarrow{\text{Acid Catalyst}}\text{Poly vinyl butyral }+\text{Water}

This reaction results in the formation of acetal linkages while releasing water as a byproduct.

Technical Details

Mechanism of Action

Process

The mechanism behind the formation of poly(vinyl butyral) involves nucleophilic attack by hydroxyl groups on the carbonyl carbon of butyraldehyde, leading to acetal formation. This process is facilitated by protonation of the carbonyl oxygen by the acid catalyst, enhancing electrophilicity.

Data

  • The statistical maximum degree of acetalization can reach approximately 86.5 mole%, which indicates that not all hydroxyl groups will react under typical conditions .
  • The viscoelastic properties are influenced by both molecular weight and degree of acetalization, affecting how poly(vinyl butyral) behaves under stress.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear or slightly yellowish resin.
  • Glass Transition Temperature: Ranges between 60°C to 80°C depending on molecular weight and degree of acetalization.
  • Density: Approximately 1.31 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetone.
  • Thermal Stability: Exhibits good thermal stability up to certain temperatures before degradation begins.
Applications

Poly(vinyl butyral) has a wide range of scientific and industrial applications:

  • Laminated Safety Glass: Widely used as an interlayer in laminated glass products due to its excellent adhesive properties and impact resistance.
  • Automotive Industry: Used in windshields to enhance safety by holding shattered glass together during accidents.
  • Adhesives: Employed in various adhesive formulations owing to its strong bonding capabilities.
  • Photovoltaic Cells: Serves as a protective layer in solar panels due to its transparency and durability .
Introduction to Poly(vinyl butyral)

Poly(vinyl butyral) (PVB) stands as a critical synthetic polymer with exceptional binding capabilities, optical clarity, and adhesion properties. This amorphous thermoplastic material has become indispensable across multiple high-performance industries due to its unique combination of flexibility, toughness, and compatibility with diverse substrates. Primarily recognized as the interlayer in laminated safety glass for automotive windshields, PVB's utility extends far beyond this application to encompass paints, coatings, adhesives, and photovoltaic encapsulation. Its molecular architecture – a complex terpolymer structure – enables remarkable adhesion to glass, metals, and ceramics while maintaining optical properties rivaling glass itself. The polymer's capacity to balance safety requirements with optical performance has cemented its status as an industrial material of enduring significance [1] [3].

Historical Development and Industrial Emergence

The genesis of PVB traces to 1927 when Canadian chemists Howard W. Matheson and Frederick W. Skirrow pioneered its synthesis through the condensation reaction of polyvinyl alcohol with butyraldehyde, securing U.S. Patent 1,725,362 for their "vinyl ester resins" in 1929 [1]. This foundational discovery laid the groundwork for one of the most successful safety materials of the modern industrial age. By 1936, Earl L. Fix patented laminated safety glass incorporating PVB, establishing the technological foundation for automotive windshield applications. The rapid industrial adoption was extraordinary – within just five years of commercial introduction in 1938, PVB had captured approximately 98% of the laminated glass interlayer market, displacing earlier cellulose-based interlayers due to its superior optical properties, adhesion characteristics, and safety performance [1].

The post-war automotive boom propelled PVB into global prominence, with chemical giants establishing manufacturing capabilities worldwide. Key industrial players emerged, including Eastman Chemical Company (Saflex®), Sekisui Chemical Co., Ltd. (S-Lec®), and Kuraray Europe GmbH (Trosifol®), forming a concentrated market structure that persists today. Despite seven decades of commercial production, the core chemistry of PVB interlayers remains remarkably consistent with earlier formulations, with evolutionary refinements focusing primarily on processing enhancements, defect reduction, and specialized functionality rather than fundamental molecular redesign. Recent diversification into photovoltaic modules, architectural elements, and 3D printing filaments (where it offers superior heat resistance compared to PLA) demonstrates the material's ongoing technological relevance [1] [7] [9].

Table 1: Historical Milestones in PVB Development

YearDevelopment MilestoneSignificance
1927Synthesis by Matheson & SkirrowInitial discovery of PVB chemistry
1929US Patent 1,725,362 grantedFormal intellectual property protection
1936Safety glass patent (Fix)Foundation for automotive application
1938Commercial production beginsIndustrial-scale manufacturing established
1943>98% laminated glass market shareDominance in safety glass applications
1980sPhotovoltaic module adoptionExpansion into solar energy sector
2020s3D printing filament applicationsDiversification into additive manufacturing

Chemical Structure and Molecular Configuration

PVB belongs to the polyvinyl acetal family, synthesized through the acid-catalyzed acetalization of polyvinyl alcohol (PVA) with butyraldehyde (butanal). This reaction yields a terpolymer structure containing three distinct monomeric units randomly distributed along the polymer chain: vinyl butyral, vinyl alcohol, and residual vinyl acetate groups. This structural complexity is not accidental but deliberately controlled through reaction kinetics to achieve specific performance characteristics. The vinyl butyral segments, typically comprising 68-88% of the molecular structure, provide hydrophobicity, elasticity, and organic solubility. The pendant hydroxyl groups from vinyl alcohol units (constituting 18-22% of the structure) deliver crucial adhesion capabilities, particularly to glass and metallic surfaces, while also contributing to the polymer's hydrophilicity. Residual vinyl acetate groups (approximately 1-2%) influence crystallinity and compatibility with plasticizers and other resins [2] [5] [10].

The molecular configuration demonstrates significant versatility through tunable parameters. Molecular weights range broadly, with higher molecular weight chains imparting greater mechanical strength and toughness but requiring plasticization for processability. The degree of acetalization (68-88%) directly impacts solubility characteristics – higher butyral content enhances solubility in non-polar solvents while reducing water sensitivity. This structural tunability enables formulators to engineer resins optimized for specific applications. For safety glass interlayers, manufacturers select high hydroxyl content variants (approximately 19%) to maximize adhesion to glass, while coating applications might utilize different ratios to optimize solubility and film formation characteristics [3] [8] [10]. The terpolymer's architectural complexity is represented by the generalized structure:

  • Butyral cyclic acetal groups: Provide flexibility and impact resistance
  • Hydroxyl groups: Enable hydrogen bonding to glass surfaces
  • Residual acetate groups: Influence crystallinity and thermal behavior

Table 2: Molecular Composition of Commercial PVB Resins

Component SegmentChemical FunctionTypical Weight %Influence on Properties
Vinyl butyralHydrophobic backbone76-80%Elasticity, flexibility, solubility in organic solvents
Vinyl alcoholHydroxyl groups18-22%Adhesion to glass/metals, hydrophilicity, crosslinking sites
Vinyl acetateResidual acetate groups1-2%Crystallinity control, compatibility with resins

Key Physicochemical Properties

PVB exhibits a distinctive combination of physical and chemical properties that determine its industrial utility. As a thermoplastic, it demonstrates reversible softening behavior with a glass transition temperature (Tg) ranging from 50°C to 95°C in unplasticized forms, influenced significantly by molecular weight and residual hydroxyl content. This Tg can be substantially reduced below 10°C through plasticization, most commonly with 25-40% dibutyl sebacate or similar esters, achieving the flexibility required for impact absorption in safety glass applications. The polymer melts within a broad temperature range (160-210°C) without sharp phase transition, characteristic of semi-crystalline to amorphous materials [4] [5] [8].

Mechanically, PVB exhibits remarkable viscoelastic behavior with ultimate tensile strength of 20.8-33 MPa and exceptional elongation at break (190-350%), enabling substantial energy absorption during impact events. This combination of strength and elasticity underpins its safety performance in laminated glass, where it maintains structural integrity even after glass fracture. PVB's optical properties are equally impressive, with optical transparency of 88-89% in laminated configurations and a yellowness index of approximately 12.5, meeting stringent requirements for automotive and architectural glazing [1] [10].

The polymer's solubility profile demonstrates wide compatibility with organic solvents, dissolving readily in alcohols (ethanol, methanol), ketones, esters, and glycol ethers, while exhibiting only partial solubility in aromatic hydrocarbons (toluene, xylene) and complete insolubility in aliphatic hydrocarbons and water. Solution viscosity varies significantly with molecular weight, concentration, and solvent composition – higher molecular weights and alcohol-based solvents increase viscosity substantially. PVB demonstrates excellent chemical stability though susceptible to hydrolysis under strongly acidic conditions. Its bulk density ranges from 0.20-0.35 g/cm³ for powders to 0.4-0.5 g/cm³ for granules, with specific gravity approximately 1.1 g/cm³ [4] [8] [10].

Table 3: Mechanical and Thermal Properties of PVB

PropertyStandard PVBStructural PVBTest Method/Conditions
Tensile Strength20.8 MPa33 MPaASTM D638
Elongation at Break190-350%190%ASTM D638
Glass Transition Temperature (Tg)50-95°CHigher than standardDSC/DMA methods
Softening Point60-65°C--
Melting Range160-210°C--
Specific Gravity1.1 g/cm³1.1 g/cm³-

Table 4: Solubility and Solution Properties of PVB Resins

Solvent CategoryExamplesSolubilitySolution Viscosity Influence
AlcoholsEthanol, methanolSolubleHigher viscosity with higher alcohol molecular weights
KetonesAcetoneSoluble-
EstersEthyl acetateSoluble-
Glycol ethers-Soluble-
Aromatic hydrocarbonsToluene, xylenePartially solubleLower viscosity solutions
Aliphatic hydrocarbonsHexaneInsoluble-
Water-Insoluble-

PVB demonstrates exceptional optical characteristics critical for architectural and automotive applications. Laminated PVB interlayers achieve light transmittance values of 88-89% in the visible spectrum, with minimal haze formation. The material's refractive index of approximately 1.485 contributes to optical compatibility with glass substrates (refractive index ~1.52), reducing interfacial reflection losses. PVB's resistance to UV-induced yellowing is superior to many competing polymers, though prolonged exposure to intense UV radiation can gradually increase yellowness index from baseline values of approximately 12.5. These optical properties remain stable across temperature ranges from -20°C to 70°C, ensuring performance consistency in diverse climatic conditions [1] [3] [10].

The material's permeation characteristics for gases vary significantly depending on plasticizer content and processing conditions. Oxygen permeability coefficients range around 0.771 Barrer (50.6 cm³·mm/m²·day·atm), with nitrogen permeability substantially lower at 0.133 Barrer (7.4 cm³·mm/m²·day·atm). This selective permeability has implications for encapsulation applications, particularly in photovoltaic modules where barrier properties against environmental gases are critical. Water vapor transmission rates are moderate compared to specialized barrier polymers, necessitating complementary barrier layers in high-humidity applications [2].

Table 5: Optical and Barrier Properties of PVB

PropertyValue RangeTest Conditions/Notes
Light Transmittance88-89%Visible spectrum, laminated glass configuration
Refractive Index1.485-
Yellowness Index~12.5Initial value, pre-weathering
Oxygen Permeability0.771 Barrer (50.6 cm³·mm/m²·day·atm)-
Nitrogen Permeability0.133 Barrer (7.4 cm³·mm/m²·day·atm)-
Water Absorption≤3.0 wt.% (ASTM D-570)24-hour immersion

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/cm²·s·cmHg

Properties

CAS Number

63148-65-2

Product Name

Poly(vinyl butyral)

Molecular Formula

C7-H7-Br

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